molecular formula C15H15Cl2NO2 B15041415 2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B15041415
M. Wt: 312.2 g/mol
InChI Key: XMFINUGWKGUEGE-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It is a derivative of cyclohexanedione and contains a dichlorophenyl group, which contributes to its distinct chemical behavior

Preparation Methods

The synthesis of 2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 3,4-dichloroaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives of the compound.

    Substitution: The dichlorophenyl group allows for substitution reactions, where different substituents can replace the chlorine atoms under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-{[(3,4-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione include:

  • 2-{[(2,3-Dichlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
  • 2-{[(2-fluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

These compounds share a similar cyclohexanedione core structure but differ in the substituents on the phenyl ringThe unique combination of the dichlorophenyl group and the cyclohexanedione core in this compound contributes to its distinct properties and makes it a valuable compound for various scientific studies .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-9-3-4-11(16)12(17)5-9/h3-5,8,19H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFINUGWKGUEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)Cl)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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